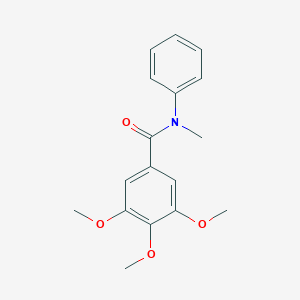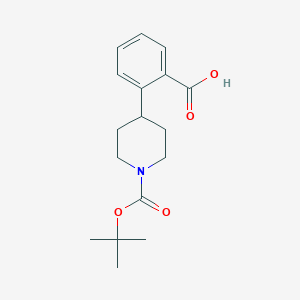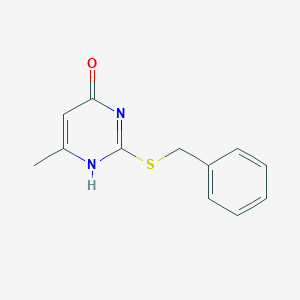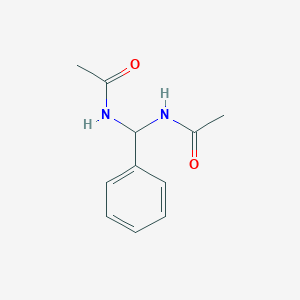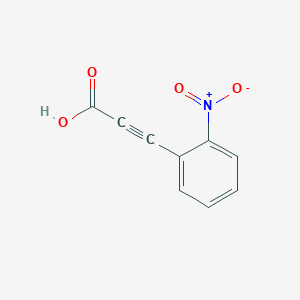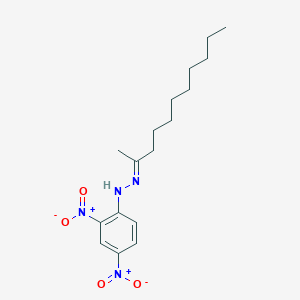
2-Undecanone 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecanone 2,4-dinitrophenylhydrazone, also known as UNDP, is a chemical compound that has been used in scientific research for many years. It is a derivative of the natural compound, undecanone, and has been synthesized for its unique properties. UNDP has been used in a variety of applications, including as a reagent in chemical analysis and as a tool in biochemical research. In
Mecanismo De Acción
The mechanism of action of 2-Undecanone 2,4-dinitrophenylhydrazone is based on its ability to react with aldehydes and ketones. The reaction between 2-Undecanone 2,4-dinitrophenylhydrazone and aldehydes or ketones forms a yellow-colored product that can be quantified using spectrophotometry. 2-Undecanone 2,4-dinitrophenylhydrazone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system.
Efectos Bioquímicos Y Fisiológicos
2-Undecanone 2,4-dinitrophenylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the nervous system. This can result in a variety of effects, including increased muscle tone, increased heart rate, and increased respiratory rate. 2-Undecanone 2,4-dinitrophenylhydrazone has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Undecanone 2,4-dinitrophenylhydrazone in lab experiments is its ability to detect and quantify aldehydes and ketones in various samples. 2-Undecanone 2,4-dinitrophenylhydrazone is also a relatively inexpensive reagent, which makes it a cost-effective option for many labs. However, one limitation of using 2-Undecanone 2,4-dinitrophenylhydrazone is its limited solubility in water, which can make it difficult to use in aqueous samples. 2-Undecanone 2,4-dinitrophenylhydrazone is also sensitive to light and air, which can cause it to degrade over time.
Direcciones Futuras
There are many future directions for research involving 2-Undecanone 2,4-dinitrophenylhydrazone. One area of research could be the development of new methods for synthesizing 2-Undecanone 2,4-dinitrophenylhydrazone that are more efficient and cost-effective. Another area of research could be the use of 2-Undecanone 2,4-dinitrophenylhydrazone in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. 2-Undecanone 2,4-dinitrophenylhydrazone could also be used in the development of new diagnostic tools for the detection of aldehydes and ketones in various samples.
Métodos De Síntesis
The synthesis of 2-Undecanone 2,4-dinitrophenylhydrazone involves the reaction of 2,4-dinitrophenylhydrazine with undecanone. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents but insoluble in water.
Aplicaciones Científicas De Investigación
2-Undecanone 2,4-dinitrophenylhydrazone has been used in a variety of scientific research applications, including as a reagent in chemical analysis and as a tool in biochemical research. It has been used to detect and quantify aldehydes and ketones in various samples, including food, pharmaceuticals, and environmental samples. 2-Undecanone 2,4-dinitrophenylhydrazone has also been used to study the structure and function of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Propiedades
Número CAS |
2121-90-6 |
|---|---|
Nombre del producto |
2-Undecanone 2,4-dinitrophenylhydrazone |
Fórmula molecular |
C17H26N4O4 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2,4-dinitro-N-[(E)-undecan-2-ylideneamino]aniline |
InChI |
InChI=1S/C17H26N4O4/c1-3-4-5-6-7-8-9-10-14(2)18-19-16-12-11-15(20(22)23)13-17(16)21(24)25/h11-13,19H,3-10H2,1-2H3/b18-14+ |
Clave InChI |
IUEBGTPEQHNPFM-NBVRZTHBSA-N |
SMILES isomérico |
CCCCCCCCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
SMILES canónico |
CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Otros números CAS |
2121-90-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)
![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)
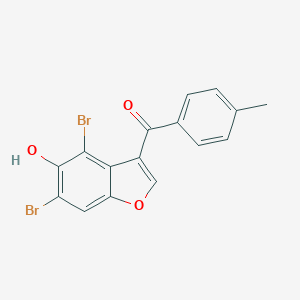
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
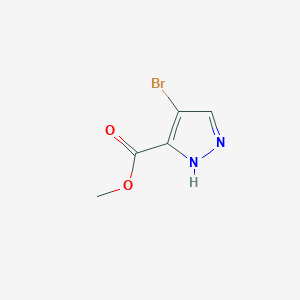
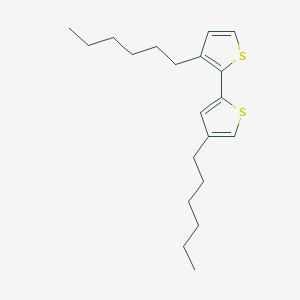
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)
